N1-(4-isopropylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide

Description

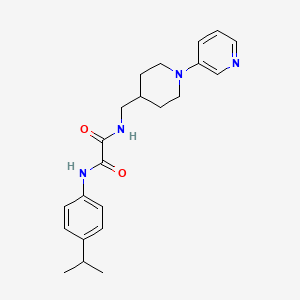

N1-(4-isopropylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a 4-isopropylphenyl group at the N1 position and a (1-(pyridin-3-yl)piperidin-4-yl)methyl substituent at the N2 position. Its structure combines aromatic, heterocyclic, and aliphatic moieties, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

N'-(4-propan-2-ylphenyl)-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O2/c1-16(2)18-5-7-19(8-6-18)25-22(28)21(27)24-14-17-9-12-26(13-10-17)20-4-3-11-23-15-20/h3-8,11,15-17H,9-10,12-14H2,1-2H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LESYIZLPRIFVAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

N1-(4-isopropylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide is a synthetic compound with notable potential in pharmacological applications. Its molecular formula is C22H28N4O2, and it has a molecular weight of approximately 380.49 g/mol. This compound has been investigated for various biological activities, including enzyme inhibition and potential therapeutic effects in neurological and oncological disorders.

Chemical Structure

The compound features a complex structure that includes:

- Isopropylphenyl group

- Pyridin-3-yl piperidine moiety

- Oxalamide functional group

This unique combination of functional groups contributes to its biological activity and interaction with various biological targets.

Enzyme Inhibition

Research indicates that compounds similar to this compound may exhibit significant enzyme inhibitory properties. For instance, studies have shown that related oxalamides can inhibit Nicotinamide N-Methyltransferase (NNMT), an enzyme involved in metabolic processes linked to neurological disorders and cancer . The inhibition of NNMT could have therapeutic implications for conditions associated with its dysregulation.

Case Studies and Research Findings

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Interaction : Binding to active sites on enzymes such as NNMT, leading to altered metabolic pathways.

- Cellular Uptake : The structural characteristics may facilitate cellular penetration and interaction with intracellular targets.

- Receptor Modulation : Potential modulation of receptors involved in neurotransmission or immune response.

Scientific Research Applications

Neurological Disorders

N1-(4-isopropylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide has been investigated for its potential to treat conditions such as Alzheimer’s disease and other cognitive impairments. The inhibition of AChE may improve synaptic transmission and cognitive performance by increasing acetylcholine availability in the brain.

Oncology

Research indicates that this compound may have anticancer properties, particularly through mechanisms that involve modulation of cell signaling pathways relevant to tumor growth and metastasis. Studies have shown that compounds with similar structures exhibit activity against various cancer cell lines, suggesting potential applications in cancer therapy .

Pharmacological Studies

The compound serves as a valuable tool in pharmacological research due to its ability to interact with multiple biological targets. It can be utilized in studies aimed at understanding drug interactions, receptor binding profiles, and the development of new therapeutic agents.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Analytical Data Comparison

*Calculated molecular weight based on structure.

Key Observations:

- Substituent Effects : The target compound’s 4-isopropylphenyl group introduces greater steric bulk and lipophilicity compared to the 4-chlorophenyl group in compounds 13–13. This may enhance membrane permeability but reduce aqueous solubility .

- Heterocyclic Moieties: The pyridinyl-piperidinylmethyl group in the target compound replaces the thiazolyl-pyrrolidinyl groups in analogs 13–14.

- Synthetic Challenges : While compounds 13–15 were synthesized with yields of 36–53%, the target compound’s synthesis likely involves additional complexity due to the pyridinyl-piperidine moiety, which may require multi-step functionalization.

Q & A

Q. What are the recommended synthetic routes for N1-(4-isopropylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide, and how can intermediates be optimized for yield?

Methodological Answer :

- Step 1 : Synthesize the 4-isopropylphenyl moiety via Friedel-Crafts alkylation of benzene with isopropyl chloride under AlCl₃ catalysis (90–120°C, anhydrous conditions) .

- Step 2 : Prepare the 1-(pyridin-3-yl)piperidin-4-yl intermediate via Buchwald-Hartwig coupling of pyridin-3-amine with 4-bromopiperidine, using Pd(OAc)₂/XPhos as catalyst (reflux in toluene, 12–16 hrs) .

- Step 3 : Oxalamide bond formation: React the intermediates using N,N’-carbonyldiimidazole (CDI) in DMF at 50°C for 6 hrs. Purify via column chromatography (SiO₂, CH₂Cl₂:MeOH 95:5). Typical yields: 55–70%.

- Optimization : Use HPLC (C18 column, acetonitrile/water gradient) to monitor reaction progress and adjust stoichiometry (1:1.2 molar ratio of amine to CDI) to minimize dimerization .

Q. How should researchers validate the purity and structural integrity of this compound?

Methodological Answer :

- Purity : Use reverse-phase HPLC (e.g., Agilent ZORBAX Eclipse Plus C18, 5 µm, 4.6 × 150 mm) with UV detection at 254 nm. Acceptable purity for biological assays: ≥95% .

- Structural Confirmation :

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the 4-isopropylphenyl and pyridin-3-yl substituents on target binding?

Methodological Answer :

- Analog Synthesis : Replace 4-isopropylphenyl with 4-fluorophenyl or 4-methoxyphenyl and the pyridin-3-yl group with pyridin-2-yl or pyridin-4-yl to assess steric/electronic effects .

- Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization (FP) to measure affinity for the target protein (e.g., kinase enzymes). Include positive controls (e.g., staurosporine for kinase inhibition) .

- Data Analysis : Compare IC₅₀ values and molecular docking simulations (e.g., AutoDock Vina) to correlate substituent effects with binding pocket interactions .

Q. What experimental strategies resolve contradictions in reported biological activity data for oxalamide derivatives?

Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., ATP concentration in kinase assays, cell passage number in cytotoxicity studies) .

- Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rat) and quantify degradation via LC-MS/MS. Adjust in vitro activity data using half-life corrections .

- Contradiction Case Study : If one study reports nM-level activity while another finds µM-level, verify assay interference (e.g., fluorescence quenching in FP assays) using orthogonal methods like radiometric assays .

Q. How can researchers optimize the pharmacokinetic profile of this compound for in vivo studies?

Methodological Answer :

- Lipophilicity Reduction : Introduce polar groups (e.g., -OH or -SO₃H) on the phenyl ring while monitoring logP via shake-flask method (target logP ≤3) .

- Metabolic Blocking : Replace labile methyl groups on the piperidine ring with deuterated analogs to slow CYP450-mediated oxidation .

- Formulation : Use PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility (>100 µM in PBS, pH 7.4) for intravenous administration .

Q. What analytical methods are critical for detecting and quantifying degradation products during stability studies?

Methodological Answer :

- Forced Degradation : Expose the compound to heat (60°C, 14 days), acid (0.1M HCl, 24 hrs), and UV light (ICH Q1B guidelines).

- Degradant Identification : Use UPLC-QTOF-MS with ESI+ mode. Key degradants include hydrolyzed oxalamide (m/z 238.1) and oxidized piperidine (m/z 148.1) .

- Quantitation : Validate a stability-indicating HPLC method per ICH Q2(R1), ensuring resolution (R >2.0) between parent compound and degradants .

Q. What safety protocols are essential for handling this compound in a laboratory setting?

Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis steps .

- Spill Management : Neutralize liquid spills with activated carbon; solid spills require HEPA-filtered vacuuming.

- Waste Disposal : Collect organic waste in halogen-resistant containers for incineration (per EPA 40 CFR Part 261) .

Q. How can computational chemistry guide the design of analogs with improved target selectivity?

Methodological Answer :

- Pharmacophore Modeling : Use Schrödinger Phase to identify critical H-bond acceptors (oxalamide carbonyl) and hydrophobic regions (isopropylphenyl) .

- Off-Target Screening : Perform reverse docking with SwissTargetPrediction to prioritize kinases, GPCRs, or ion channels.

- Selectivity Optimization : Introduce bulky substituents (e.g., tert-butyl*) to sterically block off-target binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.